N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride chemical structure and physical properties
N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride chemical structure and physical properties
An In-Depth Technical Guide to N-(2-aminoethyl)-N,3-dimethylaniline Dihydrochloride
Introduction
N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride is a disubstituted aniline derivative that belongs to the class of aromatic diamines. As a dihydrochloride salt, it exhibits increased stability and solubility in aqueous media compared to its free base form, making it a versatile intermediate in various synthetic applications. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, and critical safety information, tailored for researchers, chemists, and professionals in drug development and materials science. The insights herein are grounded in established chemical principles to provide a practical and authoritative resource.
Chemical Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent research and application. This section details the nomenclature, structural features, and the expected spectroscopic signatures for N-(2-aminoethyl)-N,3-dimethylaniline and its dihydrochloride salt.
Nomenclature and Chemical Identifiers
The systematic identification of this compound is crucial for accurate documentation and database retrieval. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| Chemical Name | N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride | - |
| Synonym | N1-methyl-N1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride | |
| CAS Number | 101374-10-1 (for free base) | [1] |
| Molecular Formula | C10H16N2 (free base) / C10H18Cl2N2 (dihydrochloride) | |
| Molecular Weight | 164.25 g/mol (free base) / 237.17 g/mol (dihydrochloride) | |
| InChI Key (free base) | XGQOZNBOJLZTLU-UHFFFAOYSA-N |
Chemical Structure
The molecule consists of a 3-methylaniline (m-toluidine) core, N-alkylated with both a methyl group and a 2-aminoethyl group at the amine position. The dihydrochloride salt form indicates that both nitrogen atoms—the tertiary aniline nitrogen and the primary aliphatic amine nitrogen—are protonated, each associated with a chloride counter-ion.
Caption: Chemical structure of N-(2-aminoethyl)-N,3-dimethylaniline Dihydrochloride.
Predicted Spectroscopic Signatures
While empirical spectral data for this specific compound is not widely published, its structure allows for the confident prediction of key signatures. This theoretical analysis is vital for researchers aiming to confirm its identity post-synthesis or upon receipt from a supplier.
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¹H NMR Spectroscopy:
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Aromatic Protons (Ar-H): Four protons on the benzene ring would appear in the ~6.5-7.5 ppm range. Due to the substitution pattern (1,3-disubstituted ring with an additional amine substituent), they will exhibit complex splitting patterns (multiplets).
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Ethyl Bridge (-CH₂-CH₂-): The two methylene groups will likely appear as two distinct triplets or complex multiplets in the ~2.5-3.5 ppm range. The group adjacent to the protonated tertiary amine (C-CH₂-N⁺) will be further downfield than the one adjacent to the protonated primary amine (N⁺-CH₂-C).
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N-Methyl (-N-CH₃): A singlet corresponding to the three protons of the methyl group on the aniline nitrogen, expected around ~3.0 ppm.
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Aryl-Methyl (Ar-CH₃): A singlet for the methyl group on the benzene ring, appearing upfield around ~2.3 ppm.
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Amine Protons (-N⁺H₃ and -N⁺H-): Broad signals that may be exchangeable with D₂O. Their chemical shifts can vary significantly based on solvent and concentration.
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-
¹³C NMR Spectroscopy:
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Aromatic Carbons: Six distinct signals are expected in the ~110-150 ppm region. The carbon attached to the nitrogen (C-N) will be the most downfield among them.
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Aliphatic Carbons: Four signals are expected: one for each of the two methylene carbons on the ethyl bridge, one for the N-methyl carbon, and one for the aryl-methyl carbon, typically appearing in the ~15-55 ppm range.
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-
Mass Spectrometry (Electron Ionization - EI-MS of the free base):
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Molecular Ion (M⁺): A clear molecular ion peak for the free base (C10H16N2) would be expected at m/z = 164.
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Key Fragmentation: The primary fragmentation pathway is typically alpha-cleavage (β-cleavage with respect to the aromatic ring), resulting in the loss of the aminoethyl side chain. A prominent fragment would be expected at m/z corresponding to the iminium ion [CH₂=N⁺H(CH₃)(C₆H₄CH₃)], which is a characteristic fragmentation for N-alkylated anilines.[2]
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Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and application. The conversion of the free base, a liquid, to its dihydrochloride salt significantly alters these properties.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Rationale / Reference |
| Physical State | Liquid | Solid (Powder or Crystals) | Salts of amines are typically crystalline solids.[3] |
| Molecular Formula | C10H16N2 | C10H18Cl2N2 | Addition of two HCl molecules. |
| Molecular Weight | 164.25 g/mol | 237.17 g/mol | Calculated from the formula. |
| Solubility | Sparingly soluble in water | Predicted to be soluble in water, soluble in alcohols like methanol/ethanol. | Protonation of the amine groups increases polarity and facilitates dissolution in polar solvents. N,N-dimethylaniline is poorly water-soluble.[4] |
| Melting Point | Not available | Not available; expected to be significantly higher than the free base. | Ionic compounds have strong intermolecular forces, requiring more energy to melt. |
| Boiling Point | Not available | Decomposes upon heating | Salts typically decompose before boiling at atmospheric pressure. |
Synthesis and Purification
A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research and development. While a specific published procedure for this molecule is scarce, a logical and reliable pathway can be designed based on well-established organic reactions.
Rationale for Synthetic Strategy
The most direct approach to synthesizing N-(2-aminoethyl)-N,3-dimethylaniline is through the nucleophilic substitution of a suitable halo-ethylamine derivative by N-methyl-3-methylaniline. This method is chosen for its efficiency and the commercial availability of the starting materials. The final step involves converting the synthesized free base into its dihydrochloride salt to enhance stability and ease of handling. A related synthesis for N-ethylethylenediamine uses ethyl chloride to alkylate ethylenediamine, demonstrating the feasibility of this type of reaction.[5]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Objective: To synthesize N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride.
Materials:
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N-methyl-3-methylaniline
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2-Chloroethylamine hydrochloride
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl) solution in diethyl ether (e.g., 2M)
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Diethyl ether (Et₂O)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-3-methylaniline (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
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Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the aniline).
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Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, filter the solid salts and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free base.
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Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
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Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether (2.2 eq) dropwise.
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Isolation: A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride.
Safety, Handling, and Storage
Due to its chemical nature as a substituted aniline and a corrosive salt, this compound must be handled with appropriate precautions. The hazard information is based on data for the free base and related structures.[1]
Hazard Identification
| Hazard Class | GHS Category | Hazard Statement(s) | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Danger |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335/H336: May cause respiratory irritation or drowsiness/dizziness. |
Recommended Handling Procedures
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Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
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Lab Coat: A standard laboratory coat is required.
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-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage and Stability
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.[7]
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Stability: The dihydrochloride salt is significantly more stable to air and light than the free base, which, like many anilines, can discolor over time due to oxidation.
Applications and Research Context
N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride is primarily utilized as a synthetic intermediate or building block in organic chemistry. Its bifunctional nature—possessing two distinct amine nucleophiles—makes it a valuable precursor for constructing more complex molecules.
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Pharmaceutical Research: The diamine moiety is a common structural feature in pharmacologically active compounds. This molecule can be used to introduce a substituted aniline group into a target scaffold, potentially for the development of kinase inhibitors, receptor antagonists, or other therapeutic agents.
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Materials Science: The parent compound, N,N-dimethylaniline, is well-known as a catalyst or promoter for the polymerization of resins, such as polyesters and vinyl esters.[8][9] Derivatives like this compound could be investigated for similar catalytic properties or for incorporation into novel polymers to modify their chemical and physical characteristics.
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Dye Synthesis: Aniline derivatives are foundational to the dye industry.[10] This compound could serve as a precursor for specialized dyes or functional colorimetric sensors.
Conclusion
N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride is a specialized chemical intermediate with significant potential in synthetic chemistry. Its structural features, including two addressable amine groups and a substituted aromatic ring, offer a versatile platform for molecular design. This guide has provided a thorough technical framework, from its fundamental chemical identity and predicted analytical signatures to a detailed synthetic protocol and critical safety guidelines. By leveraging this information, researchers can confidently and safely incorporate this compound into their discovery and development workflows.
References
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Scholars Research Library. (n.d.). Synthesis and spectral characterization of a new dipeptide analogue. Der Pharma Chemica. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
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The Good Scents Company. (n.d.). N,N-dimethyl aniline, 121-69-7. Retrieved from [Link]
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MilliporeSigma. (n.d.). 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride. Retrieved from [Link]
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NIST. (n.d.). Ethanamine, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]
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Organic Syntheses. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth. 31, 37. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]
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ResearchGate. (2025). Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides.... Retrieved from [Link]
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
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